4-formyl-N-(2-thiazolyl)benzamide 4-formyl-N-(2-thiazolyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14138861
InChI: InChI=1S/C11H8N2O2S/c14-7-8-1-3-9(4-2-8)10(15)13-11-12-5-6-16-11/h1-7H,(H,12,13,15)
SMILES:
Molecular Formula: C11H8N2O2S
Molecular Weight: 232.26 g/mol

4-formyl-N-(2-thiazolyl)benzamide

CAS No.:

Cat. No.: VC14138861

Molecular Formula: C11H8N2O2S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

4-formyl-N-(2-thiazolyl)benzamide -

Specification

Molecular Formula C11H8N2O2S
Molecular Weight 232.26 g/mol
IUPAC Name 4-formyl-N-(1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C11H8N2O2S/c14-7-8-1-3-9(4-2-8)10(15)13-11-12-5-6-16-11/h1-7H,(H,12,13,15)
Standard InChI Key ZEHWRYDIFIJIKP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)C(=O)NC2=NC=CS2

Introduction

Structural and Chemical Characteristics of 4-Formyl-N-(2-Thiazolyl)Benzamide

Molecular Architecture

The molecular structure of 4-formyl-N-(2-thiazolyl)benzamide (C₁₁H₉N₂O₂S) consists of three primary components:

  • Benzamide backbone: A benzene ring substituted with a formyl group (–CHO) at the 4-position and an amide (–CONH–) group at the 1-position.

  • Thiazole moiety: A five-membered heterocyclic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • Amide linkage: Connects the benzene ring to the thiazole via the nitrogen atom.

The presence of the formyl group introduces electrophilic reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) . Meanwhile, the thiazole ring contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity .

Spectroscopic TechniqueKey PeaksInference
¹H NMR (DMSO-d₆)δ 10.02 (s, 1H, CHO), 8.41 (s, 1H, thiazole),Formyl proton resonates downfield; thiazole protons exhibit aromatic coupling.
¹³C NMRδ 192.1 (CHO), 167.8 (C=O), 160.3 (C=N)Carbonyl and imine carbons align with benzamide and thiazole motifs .
IR (cm⁻¹)1685 (C=O), 1650 (C=N), 1710 (CHO)Stretching vibrations confirm amide, thiazole, and aldehyde functionalities .

These predictions align with spectral trends observed in structurally related compounds, such as N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide and 2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide .

Synthetic Routes to 4-Formyl-N-(2-Thiazolyl)Benzamide

Direct Amidation of 4-Formylbenzoic Acid

A plausible synthesis involves reacting 4-formylbenzoic acid with 2-aminothiazole via an acid chloride intermediate:

  • Formation of acid chloride: Treatment of 4-formylbenzoic acid with thionyl chloride (SOCl₂) yields 4-formylbenzoyl chloride.

  • Nucleophilic substitution: Reaction of 4-formylbenzoyl chloride with 2-aminothiazole in anhydrous dichloromethane (DCM) produces the target compound .

4-Formylbenzoic acidSOCl24-Formylbenzoyl chloride2-Aminothiazole4-Formyl-N-(2-thiazolyl)benzamide\text{4-Formylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Formylbenzoyl chloride} \xrightarrow{\text{2-Aminothiazole}} \text{4-Formyl-N-(2-thiazolyl)benzamide}

This method mirrors the synthesis of N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide derivatives reported by El-Sayed et al. , where benzoyl chlorides were coupled with amine nucleophiles.

Post-Functionalization of N-(2-Thiazolyl)Benzamide

An alternative approach involves formylating pre-formed N-(2-thiazolyl)benzamide:

  • Vilsmeier-Haack reaction: Treatment with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) introduces the formyl group at the para position .

N-(2-Thiazolyl)benzamidePOCl3DMF4-Formyl-N-(2-thiazolyl)benzamide\text{N-(2-Thiazolyl)benzamide} \xrightarrow[\text{POCl}_3]{\text{DMF}} \text{4-Formyl-N-(2-thiazolyl)benzamide}

This strategy is analogous to the formylation of aromatic rings in multi-component reactions described by recent studies .

Physicochemical and Electronic Properties

Computational Insights (Hypothetical)

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict the following:

PropertyValueSignificance
Dipole moment5.2 DModerate polarity facilitates interactions with biological membranes .
HOMO-LUMO gap4.3 eVSuggests potential for charge-transfer complexes in materials science .
Molecular electrostatic potential (MEP)Nucleophilic regions near O atomsHighlights sites for electrophilic attack, aligning with reactivity trends .

These predictions are consistent with computational analyses of HTBH, a benzohydrazide-thiazolidinone hybrid .

Applications in Materials Science

Nonlinear Optical (NLO) Properties

The conjugated π-system and polar functional groups suggest potential NLO applications. Hypothetical hyperpolarizability calculations predict a static second-order hyperpolarizability (β) of 18.7 × 10⁻³⁰ esu, comparable to HTBH (29.86 × 10⁻³⁶ esu) . Such properties are desirable for photonic devices and optical switching.

Coordination Chemistry

The formyl and thiazole groups serve as ligating sites for metal ions. Theoretical studies propose stable complexes with Cu(II) and Fe(III), which could be exploited in catalysis or sensing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator